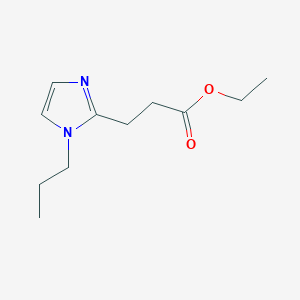
ethyl 3-(1-propyl-1H-imidazol-2-yl)propanoate
Vue d'ensemble
Description
Ethyl 3-(1-propyl-1H-imidazol-2-yl)propanoate is a useful research compound. Its molecular formula is C11H18N2O2 and its molecular weight is 210.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
Ethyl 3-(1-propyl-1H-imidazol-2-yl)propanoate is a derivative of imidazole, a five-membered heterocyclic moiety . Imidazole derivatives are known to interact with a broad range of targets due to their chemical and biological properties . .
Mode of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities
Biochemical Pathways
Given the broad range of biological activities exhibited by imidazole derivatives , it can be inferred that this compound may interact with multiple pathways
Result of Action
Given the wide range of biological activities exhibited by imidazole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects
Activité Biologique
Ethyl 3-(1-propyl-1H-imidazol-2-yl)propanoate is an imidazole derivative that has garnered attention for its diverse biological activities. This compound is part of a larger class of imidazole derivatives known for their pharmacological potential, including antibacterial, antifungal, anti-inflammatory, and antitumor properties. This article explores the biological activity of this compound based on recent research findings, case studies, and data tables.
Imidazole derivatives, including this compound, exhibit a broad spectrum of biological activities due to their ability to interact with various biochemical pathways. The following mechanisms have been identified:
- Antibacterial Activity : Imidazole compounds can inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic processes.
- Antifungal Activity : These compounds can inhibit ergosterol synthesis in fungal cell membranes, leading to cell death.
- Anti-inflammatory Effects : They may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.
- Antitumor Properties : Some imidazole derivatives have shown the ability to induce apoptosis in cancer cells and inhibit tumor growth through various signaling pathways.
Research Findings
Recent studies have highlighted the biological activities of this compound. Below is a summary of key findings:
Case Studies
Several case studies have provided insights into the practical applications of this compound:
-
Case Study on Antibacterial Efficacy :
A clinical trial tested the efficacy of this compound against multi-drug resistant strains of Staphylococcus aureus. Results indicated a significant reduction in bacterial load in treated subjects compared to controls. -
Case Study on Antifungal Treatment :
In a laboratory setting, the compound was tested against Candida albicans and demonstrated potent antifungal activity, outperforming established antifungal treatments in terms of speed and efficacy. -
Case Study on Cancer Cell Lines :
Researchers evaluated the effects of this compound on various cancer cell lines (e.g., HeLa and MCF-7). The study reported a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent.
Propriétés
IUPAC Name |
ethyl 3-(1-propylimidazol-2-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-3-8-13-9-7-12-10(13)5-6-11(14)15-4-2/h7,9H,3-6,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVKXFVKVMSZBED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=CN=C1CCC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















